5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, or antibacterial agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxypyrimidine: A compound with similar structural features but different biological activities.
2-amino-5-chloro-N,3-dimethylbenzamide: Another compound with similar functional groups but different applications.
Uniqueness
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its triazole ring and the presence of both chloro and methoxy groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-26-14-6-5-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-3-2-4-11(18)7-10/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKMYZWLFVLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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